molecular formula C19H28N2O3 B8389884 5-(4-Hydroxy-1-methyl-piperidin-4-yl)-1,3-dihydroisoindole-2-carboxylic acid tert-butyl ester

5-(4-Hydroxy-1-methyl-piperidin-4-yl)-1,3-dihydroisoindole-2-carboxylic acid tert-butyl ester

Cat. No.: B8389884
M. Wt: 332.4 g/mol
InChI Key: XAVWTGKZBQZSPT-UHFFFAOYSA-N
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Description

5-(4-Hydroxy-1-methyl-piperidin-4-yl)-1,3-dihydroisoindole-2-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C19H28N2O3 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

tert-butyl 5-(4-hydroxy-1-methylpiperidin-4-yl)-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C19H28N2O3/c1-18(2,3)24-17(22)21-12-14-5-6-16(11-15(14)13-21)19(23)7-9-20(4)10-8-19/h5-6,11,23H,7-10,12-13H2,1-4H3

InChI Key

XAVWTGKZBQZSPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C3(CCN(CC3)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.69 ml of n-Butyl lithium (2.5M solution in hexane) was added dropwise to a stirred solution of 5-bromo-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester (429 mg; 1.44 mmol) in anhydrous THF (10 ml) at −78° C. under an atmosphere of nitrogen. The reaction was stirred for 50 minutes then 1-methyl-4-piperidone (212 μl; 1.2 equiv.) was added and stirred at −78° C. for a further 60 minutes then warmed to room temperature. The reaction was quenched with saturated ammonium chloride solution then extracted with EtOAc. The EtOAc layer was washed with saturated NaHCO3, brine, dried (MgSO4) and evaporated. Purification by flash column chromatography on SiO2, gradient elution from 0% to 10% 2M methanolic ammonia/DCM gave 111 mg of 5-(4-hydroxy-1-methyl-piperidin-4-yl)-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester as a colourless oil.
Quantity
0.69 mL
Type
reactant
Reaction Step One
Quantity
429 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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